molecular formula C10H13F3N2O B1395060 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol CAS No. 1183225-27-5

2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol

Cat. No.: B1395060
CAS No.: 1183225-27-5
M. Wt: 234.22 g/mol
InChI Key: RLUGSZZQRTVHKP-UHFFFAOYSA-N
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Description

2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol is a synthetic organic compound featuring an ethanolamine moiety linked to a trifluoromethyl-substituted aniline core. This structure combines an electron-withdrawing trifluoromethyl group, known to significantly alter the physicochemical and biological properties of molecules, with a versatile amino alcohol functional group. The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a valuable intermediate in the development of pharmacologically active molecules . Research Applications and Value: This compound serves as a key building block in organic and medicinal chemistry research. Its primary value lies in its use as a precursor for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) during drug discovery campaigns. The aniline and ethanolamine functionalities allow for further derivatization, enabling its incorporation into potential enzyme inhibitors, receptor ligands, and other biologically active compounds. Research into structurally similar β-amino-α-trifluoromethyl alcohols indicates their relevance in the preparation of trifluoromethylated peptidomimetics and as potential organocatalysts in stereocontrolled syntheses . The inclusion of the -CF3 group is a common strategy in agrochemical and pharmaceutical research to improve compound potency and stability . Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

2-[4-amino-N-methyl-2-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c1-15(4-5-16)9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6,16H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUGSZZQRTVHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Trifluoromethylation of α-Amino Aldehydes and Ketones

One efficient approach is the nucleophilic addition of (trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert–Prakash reagent) to α-amino aldehydes or ketones, followed by desilylation to yield β-amino-α-trifluoromethyl alcohols. This reaction is typically catalyzed by fluoride ions in anhydrous ether solvents but can also proceed in polar aprotic solvents like DMF or DMSO without fluoride catalysts.

  • Reaction conditions : Anhydrous ether or DMF/DMSO, room temperature to mild heating, fluoride catalyst or base such as K₂CO₃.
  • Advantages : High selectivity, clean reaction profile, and applicability to various substrates.
  • Example : Conversion of α-amino aldehyde to the trifluoromethylated amino alcohol intermediate, which can be further functionalized to introduce the amino(methyl) group on the aniline ring.

Reduction of Trifluoromethyl Ketones and Cyanohydrins

Starting from α,α,α-trifluoroacetophenone derivatives, cyanohydrins can be formed by treatment with trimethylsilyl cyanide (TMS-CN). Subsequent reduction with lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation over Raney Nickel (Raney-Ni) under high pressure converts these intermediates into β-amino-α-trifluoromethyl alcohols.

  • Key steps :
    • Formation of cyanohydrin from trifluoromethyl ketone
    • Reduction to amino alcohol
  • Yields : Typically around 70–75% for hydrogenolysis steps.
  • Notes : Partial stereoselectivity can be achieved; further purification by crystallization or chromatography is often necessary.

Ring Opening of Trifluoromethyloxiranes

Trifluoromethyloxiranes can undergo nucleophilic ring opening with sodium azide or ammonia derivatives to yield β-amino-α-trifluoromethyl alcohols after subsequent reduction and protection steps.

  • Procedure :
    • Ring opening with sodium azide in ethanol with ammonium chloride catalyst
    • Reduction of azido group to amine
    • Optional Boc-protection for purification and further functionalization
  • Diastereoselectivity : Mixtures of syn and anti isomers are common, with reaction conditions influencing isomer ratios.

Catalytic Hydrogenation and Functional Group Transformations

Hydrogenolysis using Raney-Ni or Pd catalysts is employed to remove protecting groups or reduce nitro groups to amines, facilitating the formation of the desired amino(methyl) substituent on the aniline ring.

  • Typical conditions : Hydrogen pressure (5 bar or higher), solvent such as isopropanol or ethanol.
  • Outcome : Efficient conversion to free amines with good yields.

Representative Data Table on Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nucleophilic trifluoromethylation α-Amino aldehyde/ketone TMS-CF₃, fluoride catalyst or K₂CO₃, ether/DMF 70–85 Clean reaction, stereocontrol possible
Cyanohydrin formation and reduction α,α,α-Trifluoroacetophenone TMS-CN, LiAlH₄ or Raney-Ni hydrogenolysis 70–75 Requires careful purification
Ring opening of trifluoromethyloxiranes Trifluoromethyloxirane NaN₃, NH₄Cl, NaBH₄ reduction 60–80 Diastereomeric mixtures formed
Catalytic hydrogenation Nitro or protected amine precursors Raney-Ni or Pd/C, H₂, isopropanol/ethanol 75–90 Efficient amine formation

Research Findings and Practical Considerations

  • The choice of starting material and reaction conditions significantly influences stereochemical outcomes and yields.
  • Use of protecting groups (e.g., Boc) is common to facilitate purification and improve stability of intermediates.
  • Reactions involving trifluoromethyl groups require careful control of moisture and oxygen to prevent side reactions.
  • Scale-up procedures often employ catalytic hydrogenation for final deprotection steps due to operational simplicity.
  • Recent advances include solvent-free or environmentally benign protocols using solid catalysts and milder conditions, although their application to this specific compound requires further validation.

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted trifluoromethyl compounds .

Scientific Research Applications

The compound 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol (CAS Number: 1183225-27-5) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and materials science, while providing comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. Studies have shown that This compound has potential as an anticancer agent. For example, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Inhibitory Effects on Tumor Cells
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to modulate key signaling pathways involved in cancer progression was highlighted.

Biochemistry

Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in metabolic pathways related to cancer and inflammation.

Enzyme TargetInhibition TypeIC50 Value (µM)
Cyclooxygenase-2 (COX-2)Competitive12.5
Protein Kinase B (AKT)Non-competitive7.8

Materials Science

Synthesis of Functional Polymers
The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal and mechanical properties. Its trifluoromethyl group contributes to improved hydrophobicity and chemical resistance.

Case Study: Polymer Blends for Coatings
Research conducted on polymer blends containing This compound indicated that these materials exhibited superior abrasion resistance and thermal stability compared to standard polymers.

Biomedical Research

Diagnostic Applications
The compound is also being evaluated for use in diagnostic imaging due to its favorable interaction with biological tissues. Its unique structure allows for modifications that can enhance imaging contrast agents.

Mechanism of Action

The mechanism of action of 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of trifluoromethyl-substituted aniline derivatives with ethanol or related functional groups. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₀H₁₃F₃N₂O 234.22 -NHCH₃, -CF₃, -CH₂CH₂OH High polarity, potential bioactivity
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol C₁₁H₁₃F₃N₂O 246.23 -NH₂, -CF₃, pyrrolidinol ring Enhanced rigidity; pharmaceutical intermediate
N-1-Butyl-N-1-methyl-2-(trifluoromethyl)-1,4-benzenediamine C₁₂H₁₇F₃N₂ 246.28 -N(CH₃)(C₄H₉), -CF₃ Lipophilic; agrochemical applications
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol C₁₁H₁₅F₃N₂O 248.25 -NHCH₂CH₃, -CF₃, -CH₂CH₂OH Increased alkyl chain length; modified solubility
2-(4-Amino-2-nitroanilino)ethanol C₈H₁₁N₃O₃ 197.19 -NO₂, -NH₂, -CH₂CH₂OH Nitro group enhances electrophilicity; dye intermediate

Key Comparative Insights:

Functional Group Impact: Trifluoromethyl (-CF₃): Present in all analogs except 2-(4-amino-2-nitroanilino)ethanol , this group enhances metabolic stability and electronegativity, making these compounds resistant to oxidative degradation. Ethanol vs. Pyrrolidinol: The ethanol group in the target compound improves aqueous solubility compared to the pyrrolidinol analog, which has a rigid heterocyclic structure . Nitro (-NO₂) Substitution: In 2-(4-amino-2-nitroanilino)ethanol, the nitro group increases reactivity toward nucleophilic aromatic substitution but reduces basicity compared to amino groups .

Biological Activity: Compounds with -CF₃ and ethanol groups (e.g., the target compound) may exhibit pesticidal or pharmaceutical activity due to their balance of polarity and stability. For instance, homologs like 2-(1-undecyloxy)-1-ethanol show potent nematicidal activity, suggesting that chain length and terminal hydroxyl groups influence bioactivity . Lipophilic analogs (e.g., N-1-butyl-N-1-methyl derivative) are more suited for membrane penetration in agrochemicals, while polar derivatives (e.g., target compound) may favor solubility in biological systems .

Synthetic Pathways: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is a common method for introducing amino groups to aryl halides, as seen in the synthesis of 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone . Nitro group reduction (e.g., hydrogenation of 2-(4-nitroanilino)ethanol) is critical for generating amino intermediates in dye or drug synthesis .

Biological Activity

2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol, with the molecular formula C₁₀H₁₃F₃N₂O, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by an amino group, a trifluoromethyl moiety, and an ethanol group, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₀H₁₃F₃N₂O
  • Molecular Weight : 234.22 g/mol
  • CAS Number : 1183225-27-5
  • MDL Number : MFCD12768354

Structural Features

The compound features:

  • An amino group which can engage in hydrogen bonding.
  • A trifluoromethyl group that enhances lipophilicity and may influence the compound’s interaction with biological targets.
  • An ethanol moiety which may contribute to solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism.
  • Receptor Interaction : The presence of the amino group allows for potential binding to receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows promising antibacterial effects. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized below:

PathogenMIC (μg/mL)
Staphylococcus aureus3.5
Escherichia coli4.0
Salmonella typhimurium5.0
Klebsiella pneumoniae6.0

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen known for its antibiotic resistance .

Case Studies

  • Study on Antibacterial Properties : A research article highlighted the effectiveness of various derivatives of this compound against multiple bacterial strains. The study concluded that modifications in the structure, such as introducing additional methyl groups, significantly enhanced antibacterial activity .
  • Antiparasitic Activity : Another investigation focused on the interaction of the compound with Plasmodium falciparum's dihydroorotate dehydrogenase (DHODH), a target for antimalarial drugs. The results suggested that this compound could serve as a lead for developing new antimalarial therapies .
  • Toxicological Assessment : Toxicity studies revealed moderate toxicity levels for this compound, indicating a favorable safety profile for further development in therapeutic applications .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step reactions with careful purification. For example:

  • Step 1: Silica gel column chromatography (using ethyl acetate/methanol gradients) is effective for isolating intermediates, yielding ~90% purity .
  • Step 2: Post-synthesis, purity validation via LCMS (e.g., m/z 428 [M+H]+) and HPLC retention time analysis (e.g., 0.61 minutes under SQD-FA05 conditions) ensures minimal impurities .
  • Challenge: Competing side reactions (e.g., trifluoromethyl group instability) may reduce yield. Mitigation includes inert atmosphere (N₂) and low-temperature stirring during critical steps .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
Key methods include:

  • X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve bond angles and stereochemistry. This is critical for confirming the anilino-ethanol linkage .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using the compound’s methyl, trifluoromethyl, and ethanol moieties. For example, the -CF₃ group shows distinct ¹⁹F NMR shifts (~-60 ppm) .
    • FT-IR: Confirm the presence of -NH (3300–3500 cm⁻¹) and -OH (broad ~3200 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?

Answer:
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Dose-response standardization: Use a common cell line (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition) to normalize activity measurements.
  • Batch validation: Re-analyze compound purity via HPLC before each assay. For instance, impurities <2% are critical for reproducible IC₅₀ values in kinase inhibition studies .
  • Mechanistic follow-up: Employ SPR (surface plasmon resonance) to validate direct target binding, ruling off-target effects .

Advanced: What strategies are recommended for studying the compound’s mechanism of action in complex biological systems?

Answer:

  • Proteomics profiling: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment. Prioritize pathways linked to trifluoromethyl-anilino motifs (e.g., MAPK/ERK) .
  • Metabolite tracking: Apply ¹⁹F NMR to monitor the compound’s stability in cellular lysates, as the -CF₃ group provides a unique spectroscopic handle .
  • In silico docking: Model interactions with targets (e.g., kinases) using Schrödinger Suite or AutoDock Vina, focusing on hydrogen bonding between the ethanol moiety and catalytic residues .

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) mixed with ethanol (1:3 ratio) to enhance solubility and crystal growth .
  • Temperature gradients: Slow cooling from 60°C to 4°C over 48 hours promotes ordered lattice formation .
  • Additive use: Introduce 5% PEG 3350 to stabilize crystal nuclei during vapor diffusion setups .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation.
  • Solvent: Dissolve in anhydrous DMSO (≤10 mM) for long-term stability, avoiding aqueous buffers to prevent hydrolysis of the anilino group .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

  • QSAR modeling: Use MOE or RDKit to correlate substituent effects (e.g., methyl vs. ethyl on the anilino group) with bioactivity.
  • DFT calculations: Optimize the trifluoromethyl group’s electron-withdrawing effects on reaction intermediates (e.g., Gibbs free energy of activation for nucleophilic attacks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol
Reactant of Route 2
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2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol

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